Brivaracetam intermediate 3 is a crucial compound in the synthesis of brivaracetam, an anticonvulsant medication used primarily for treating partial-onset seizures. Brivaracetam is a derivative of levetiracetam and exhibits a significantly higher binding affinity to synaptic vesicle glycoprotein 2A (SV2A), making it an effective treatment option for epilepsy. The compound is classified as a synthetic organic molecule and falls under the category of central nervous system agents, specifically targeting epilepsy management.
Brivaracetam was developed by UCB Pharma and received approval from the United States Food and Drug Administration in 2016. The compound is classified as a third-generation antiepileptic drug and is recognized for its high affinity for SV2A, which plays a critical role in neurotransmitter release and synaptic function. The International Nonproprietary Name for brivaracetam is "brivaracetam," with the Chemical Abstracts Service number being 357336-20-0.
The synthesis of brivaracetam intermediate 3 involves several key steps, including:
These methods highlight a combination of traditional organic synthesis and modern biocatalytic approaches, emphasizing efficiency and selectivity.
Brivaracetam has a molecular formula of with a molecular weight of approximately 212.29 g/mol. The structure features:
The compound's melting point is reported at 76.38 °C, with a boiling point around 409.3 °C at standard atmospheric pressure .
Brivaracetam intermediate 3 can undergo several chemical reactions that are pivotal in its synthesis:
Brivaracetam functions primarily by binding to SV2A, inhibiting neurotransmitter release and stabilizing neuronal activity. This mechanism reduces excitatory neurotransmitter release, thereby exerting anticonvulsant effects. Additionally, brivaracetam has been shown to inhibit voltage-dependent sodium channels, contributing further to its efficacy in controlling seizures .
These properties are crucial for understanding how brivaracetam behaves under various conditions during storage and formulation .
Brivaracetam intermediate 3 serves primarily as an intermediate in the synthesis of brivaracetam itself, which is used clinically as an anticonvulsant agent. Its applications extend into research settings where it aids in studying mechanisms of action related to epilepsy treatments and potential new therapeutic avenues targeting synaptic vesicle proteins.
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1